molecular formula C15H12F3N3 B10937107 1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 834896-48-9

1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10937107
CAS No.: 834896-48-9
M. Wt: 291.27 g/mol
InChI Key: AKVDOZHRGXLZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and catalyst concentration, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Unique due to its trifluoromethyl group.

    1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1,3-dimethyl-6-phenyl-4-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in This compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .

Properties

CAS No.

834896-48-9

Molecular Formula

C15H12F3N3

Molecular Weight

291.27 g/mol

IUPAC Name

1,3-dimethyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H12F3N3/c1-9-13-11(15(16,17)18)8-12(10-6-4-3-5-7-10)19-14(13)21(2)20-9/h3-8H,1-2H3

InChI Key

AKVDOZHRGXLZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.